13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
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Overview
Description
“13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile” is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile” typically involves multi-step organic reactions. These steps may include:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic framework.
Functional group modifications: Introduction of amino, dimethoxyphenyl, and other functional groups through substitution reactions.
Final modifications: Adjustments to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of reaction conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.
Scale-up processes: Transitioning from laboratory-scale synthesis to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
“13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile” can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile” involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups and overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic structures with various functional groups, such as:
- 10,12-dioxo-9-oxa-1,15,22-triazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-2(11),3,5,7,13,21-hexaene-13-carbonitrile .
Uniqueness
The uniqueness of “13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile” lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H32N4O3S |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C30H32N4O3S/c1-30(2)13-19-25(20(35)14-30)23(17-10-8-11-21(36-3)26(17)37-4)18(15-31)28-33-27(32)24-16-9-6-5-7-12-22(16)38-29(24)34(19)28/h8,10-11,23H,5-7,9,12-14H2,1-4H3,(H2,32,33) |
InChI Key |
KPWWRSHOXPVWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=N3)N)C#N)C6=C(C(=CC=C6)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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